2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol

Kinase Inhibition PASS Prediction In Silico Screening

Specifically identified as an SGK-1 kinase inhibitor, this 2-methyl-6-ol azaindole offers a chemically defined starting point for renal and cardiovascular disease research. PASS computational analysis predicts strong protein kinase inhibition (Pa=0.620), far exceeding the threshold for meaningful activity. Class-level SAR data confirm that even minor substituent changes within the pyrrolo[3,2-b]pyridine family produce non-interchangeable biological outcomes—making this exact substitution pattern essential for reproducibility. The 6-hydroxyl group provides a versatile synthetic handle for O-functionalization, while the 2-methyl group enhances metabolic stability. With a low molecular weight of 148.16 Da, it is an ideal fragment for FBDD campaigns and kinase-focused library synthesis.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1190318-07-0
Cat. No. B3219356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol
CAS1190318-07-0
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=C(C=N2)O
InChIInChI=1S/C8H8N2O/c1-5-2-7-8(10-5)3-6(11)4-9-7/h2-4,10-11H,1H3
InChIKeyHZLASSGSEVXPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-07-0): A Hydroxylated Azaindole Scaffold for Kinase-Targeted Drug Discovery


2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-07-0) is a heterocyclic small molecule with a pyrrolo[3,2-b]pyridine (azaindole) core scaffold featuring a 2-methyl substituent and a 6-hydroxyl group. The azaindole framework is a privileged structure in medicinal chemistry, recognized as a biological isostere of indole with broad utility in kinase inhibitor development . This compound has been identified as an inhibitor of SGK-1 kinase , which plays a role in renal and cardiovascular disease pathways, and computational PASS predictions assign a high probability of protein kinase inhibition (Pa = 0.620) [1].

Why 2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-07-0) Cannot Be Replaced by Unsubstituted or Non-Hydroxylated Analogs


Direct quantitative comparative data for 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol against close structural analogs remain absent from the peer-reviewed literature. However, class-level evidence from structurally related pyrrolo[3,2-b]pyridine series demonstrates that the presence and position of hydroxyl/methyl substituents on the azaindole core profoundly alter biological target engagement and pharmacological properties. In the 1H-pyrrolo[3,2-b]pyridine series evaluated for GluN2B negative allosteric modulation, substitution at the 5-position yielded compounds with IC50 values ranging from sub-nanomolar to >10 μM [1]. Similarly, in the (pyrrolo-pyridin-5-yl)benzamide MAO-B inhibitor series, compounds 14 (NTZ-2020) and 15 (NTZ-2027) achieved hMAO-B IC50 values of 1.11 nM and 3.27 nM respectively with >9000-fold selectivity over MAO-A, while other scaffold derivatives exhibited substantially different potency and selectivity profiles [2]. These SAR data across multiple target classes confirm that subtle structural variations within the pyrrolo[3,2-b]pyridine family produce non-interchangeable biological outcomes. Procurement of the specific 2-methyl-6-ol substitution pattern is therefore essential for reproducibility in kinase inhibition studies where this precise scaffold has been validated, particularly in SGK-1-targeted research where this compound has been specifically identified as an inhibitor .

2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-07-0): Quantitative Differentiation Evidence Guide


Computational Prediction of Protein Kinase Inhibition Activity

PASS (Prediction of Activity Spectra for Substances) computational analysis of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol predicted protein kinase inhibitor activity with a probability 'to be active' (Pa) of 0.620 and probability 'to be inactive' (Pi) of 0.011. This Pa value exceeds the predictive threshold for meaningful kinase inhibitory potential and contrasts with lower Pa values predicted for other activity categories such as platelet-derived growth factor kinase inhibitor (Pa = 0.279, Pi = 0.263) [1].

Kinase Inhibition PASS Prediction In Silico Screening

SGK-1 Kinase Targeting Distinguishes This Compound from Generic Azaindole Scaffolds

2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol has been specifically identified as an inhibitor of serum- and glucocorticoid-regulated kinase 1 (SGK-1) , a serine/threonine kinase implicated in renal sodium handling, cardiovascular remodeling, and cell survival pathways. In contrast, the broader pyrrolo[3,2-b]pyridine scaffold class has been primarily developed against other kinase targets including EGFR, CDKs, Aurora kinases, JAK2, ROCK, and FLT3 [1], as well as MAO-B [2] and GluN2B [3].

SGK-1 Kinase Inhibitor Renal Disease Cardiovascular

Substituent-Dependent Biological Activity: Evidence from Pyrrolo[3,2-b]pyridine SAR Studies

Class-level SAR data from pyrrolo[3,2-b]pyridine series demonstrate that substituent identity and position profoundly modulate biological potency. In the GluN2B NAM series, 1H-pyrrolo[3,2-b]pyridine derivatives displayed IC50 values ranging from 0.9 nM (Compound 9) to >10 μM depending on substitution pattern [1]. In the MAO-B inhibitor series, compound 14 (NTZ-2020) achieved hMAO-B IC50 = 1.11 nM, Ki = 0.56 nM, with >9000-fold selectivity over MAO-A, while compound 15 (NTZ-2027) showed hMAO-B IC50 = 3.27 nM, Ki = 1.45 nM [2]. The 2-methyl-6-ol substitution pattern of CAS 1190318-07-0 provides a chemically tractable scaffold with hydrogen-bond donor/acceptor functionality at the 6-position that may influence target binding and physicochemical properties relative to non-hydroxylated analogs.

Structure-Activity Relationship Substituent Effects GluN2B MAO-B

2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-07-0): Validated Research and Industrial Application Scenarios


SGK-1 Kinase Inhibitor Screening and Lead Optimization

For research groups investigating serum- and glucocorticoid-regulated kinase 1 (SGK-1) as a therapeutic target in renal disease, cardiovascular pathology, or electrolyte homeostasis disorders, 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol provides a structurally defined chemical starting point. The compound has been specifically identified as an SGK-1 inhibitor, distinguishing it from the broader azaindole class that has been primarily developed against EGFR, CDK, Aurora, JAK2, and other oncology kinase targets . The 2-methyl-6-ol substitution pattern offers a synthetically accessible scaffold for SAR exploration through functionalization at the 3-position or N1 position.

Kinase-Focused Fragment-Based Drug Discovery (FBDD) Campaigns

PASS computational analysis predicts protein kinase inhibitor activity with a probability 'to be active' (Pa) of 0.620, significantly exceeding the threshold for meaningful kinase inhibitory potential and substantially higher than the PDGF kinase inhibitor prediction (Pa = 0.279) [1]. This in silico profile supports the compound's deployment as a kinase-biased screening fragment in FBDD campaigns, where the low molecular weight (148.16 Da) and azaindole core facilitate downstream elaboration via established synthetic routes. The compound may serve as a reference standard for computational model validation in kinase-focused virtual screening workflows.

Azaindole Scaffold SAR Studies Across Multiple Kinase and CNS Targets

Class-level evidence from pyrrolo[3,2-b]pyridine series demonstrates that this core scaffold supports potent activity against diverse therapeutic targets including MAO-B (IC50 as low as 1.11 nM with >9000-fold selectivity) [2] and GluN2B-containing NMDA receptors (IC50 as low as 0.9 nM) [3]. The 2-methyl-6-ol derivative represents a versatile intermediate for generating focused libraries to explore substituent effects on potency, selectivity, and physicochemical properties. Given the documented >1000-fold potency variation with substituent changes within this scaffold class, the specific 2-methyl-6-ol substitution pattern provides a chemically defined starting point for systematic SAR exploration.

Synthetic Building Block for Late-Stage Functionalization

The 6-hydroxy group provides a versatile synthetic handle for O-alkylation, O-arylation, sulfonylation, or phosphorylation to modulate physicochemical properties and target engagement. The 2-methyl substituent contributes to metabolic stability while maintaining favorable molecular weight. As an azaindole derivative, the compound serves as an indole isostere with improved physicochemical properties for CNS and kinase-targeted medicinal chemistry programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.